6-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
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Overview
Description
Scientific Research Applications
- Researchers have investigated derivatives of this compound for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Additionally, molecular docking studies suggest anti-HIV-1 activity .
- The compound has been explored as a potential CDK4 and/or CDK6 inhibitor . These kinases play crucial roles in cell cycle regulation, making them attractive targets for cancer therapy .
- The compound’s structure includes a pyrimido[4,5-d]pyrimidine scaffold, which is a bicyclic system with two fused pyrimidine rings. These systems have diverse applications in medicinal chemistry and drug design .
Antiviral Activity
Cyclin-Dependent Kinase (CDK) Inhibition
Bicyclic Systems
Future Directions
The future directions for research on this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and could potentially lead to new applications .
properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c18-13-7-4-8-14(19)12(13)9-23-10-20-16-15(17(23)25)21-22-24(16)11-5-2-1-3-6-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWOLOSDXMQHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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